2-[(4-Methylpyridin-2-yl)methyl]azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylpyridin-2-yl)methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15-13(9-11)10-12-5-3-2-4-7-14-12/h6,8-9,12,14H,2-5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAXXDEECPYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC2CCCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393201 | |
| Record name | 2-[(4-methylpyridin-2-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527674-24-4 | |
| Record name | 2-[(4-methylpyridin-2-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 4 Methylpyridin 2 Yl Methyl Azepane and Its Analogues
Retrosynthetic Analysis of the Azepane and Pyridine (B92270) Moieties
A retrosynthetic analysis of 2-[(4-Methylpyridin-2-yl)methyl]azepane reveals several key disconnections that can guide the development of a synthetic plan. The most logical primary disconnection is the C-N bond formed between the azepane nitrogen and the pyridin-2-ylmethyl group. This leads to two key synthons: an azepane cation and a (4-methylpyridin-2-yl)methyl anion, or more practically, azepane itself and a reactive derivative of 2-(chloromethyl)-4-methylpyridine.
Alternatively, a C-C bond disconnection between the pyridine ring and the methylene (B1212753) bridge suggests a coupling of a 2-lithiated-4-methylpyridine with a suitable electrophile attached to the azepane ring. A third approach involves disconnecting the azepane ring itself, leading to various linear precursors that can be cyclized to form the seven-membered ring. This latter strategy is often the most complex but can offer greater flexibility in introducing substituents.
| Disconnection Strategy | Key Intermediates/Synthons | Corresponding Forward Reaction |
| C-N Bond Disconnection | Azepane, 2-(halomethyl)-4-methylpyridine | Nucleophilic substitution (alkylation) |
| C-C Bond Disconnection | 2-Lithio-4-methylpyridine, Azepane-2-carboxaldehyde | Nucleophilic addition followed by reduction |
| Azepane Ring Disconnection | Linear amino-aldehyde or amino-ester | Intramolecular cyclization (e.g., reductive amination) |
Classical and Modern Approaches to Azepane Ring Formation
The synthesis of the azepane scaffold is a well-explored area of heterocyclic chemistry, with several established methods that can be adapted for the synthesis of the target molecule. researchgate.net
Ring Expansion Methodologies from Piperidine (B6355638) Precursors
One of the most effective strategies for the synthesis of azepanes is the ring expansion of readily available piperidine precursors. This approach can offer excellent control over stereochemistry and regioselectivity. molport.comwikipedia.org A common method involves the formation of an aziridinium (B1262131) ion intermediate from a 2-(hydroxymethyl)piperidine derivative, which can then undergo a nucleophilic ring-opening to yield the seven-membered azepane ring.
| Precursor | Reagents and Conditions | Product | Reference |
| 2-(Hydroxymethyl)piperidine derivatives | 1. Mesylation (MsCl, Et3N) 2. Nucleophilic attack (e.g., NaN3) | 3-Azidoazepane derivatives | wikipedia.org |
| N-Substituted-2-cyanopiperidines | 1. Reduction (e.g., LiAlH4) 2. Diazotization (NaNO2, HCl) 3. Rearrangement | 2-Oxoazepane derivatives | researchgate.net |
Recent advancements have also explored photochemical methods for ring expansion. For instance, the dearomative ring expansion of nitroarenes using blue light has been reported as a novel strategy to access complex azepanes. chemscene.comnih.govmdpi.com
Cyclization Reactions for Azepane Scaffolds
The direct cyclization of linear precursors is a fundamental approach to constructing the azepane ring. nih.govmdpi.commolbase.com These reactions often involve the formation of a C-N bond in an intramolecular fashion. A variety of cyclization strategies have been developed, each with its own advantages and limitations.
Tandem amination/cyclization reactions catalyzed by transition metals, such as copper, have emerged as powerful tools for the synthesis of functionalized azepines. nih.govmdpi.commolbase.com For example, the reaction of fluorinated allenynes with primary or secondary amines in the presence of a Cu(I) catalyst can lead to the formation of substituted azepine carboxylates. nih.govmdpi.commolbase.com While this example leads to an unsaturated ring, subsequent reduction can provide the saturated azepane core.
The silyl-aza-Prins cyclization is another modern method that provides access to trans-azepanes with high diastereoselectivity. google.com This reaction involves the condensation of an allylsilyl amine with an aldehyde, followed by a Lewis acid-mediated cyclization.
| Reaction Type | Key Precursors | Catalyst/Reagents | Product Type | Reference |
| Tandem Amination/Cyclization | Allenynes, Amines | Cu(I) salts | Substituted Azepines | nih.govmdpi.commolbase.com |
| Silyl-aza-Prins Cyclization | Allylsilyl amines, Aldehydes | InCl3 or Fe(III) salts | 2,7-Disubstituted Azepanes | google.com |
| [6+1] Annulation | Ynenitriles, Reformatsky reagents | Hafnium(III) catalyst | Substituted Azepines | researchgate.net |
Multi-Component Reactions in Azepane Synthesis
Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single pot. sigmaaldrich.com While less common for the direct synthesis of simple azepanes, MCRs can be employed to generate highly functionalized precursors that can be subsequently converted to the desired heterocyclic system. For instance, Ugi or Passerini reactions can be used to assemble complex acyclic structures containing both amine and carbonyl functionalities, which can then undergo intramolecular cyclization to form the azepane ring.
Introduction of the Pyridine-Methyl Moiety
Once the azepane ring is in hand, the final key step is the introduction of the (4-methylpyridin-2-yl)methyl group. This can be achieved through several reliable methods, with reductive amination being a particularly robust and widely used strategy.
Reductive Amination Strategies
Reductive amination involves the reaction of an amine (azepane) with a carbonyl compound (4-methyl-2-pyridinecarboxaldehyde) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. google.com This method is highly versatile and can be carried out under a variety of conditions.
The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or amine-borane complexes (e.g., pyridine-borane) are often preferred as they are selective for the iminium ion over the starting aldehyde. google.com
| Aldehyde | Amine | Reducing Agent | Solvent | Reference |
| 4-Methyl-2-pyridinecarboxaldehyde | Azepane | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | google.com |
| 4-Methyl-2-pyridinecarboxaldehyde | Azepane | Pyridine-borane complex | Methanol (MeOH) | niscpr.res.ingoogleapis.com |
| 4-Methyl-2-pyridinecarboxaldehyde | Azepane | 5-Ethyl-2-methylpyridine borane (B79455) (PEMB) | Acetic acid | google.com |
The synthesis of the required 4-methyl-2-pyridinecarboxaldehyde can be achieved through the oxidation of 2,4-dimethylpyridine (B42361) or from 4-methyl-2-cyanopyridine. sigmaaldrich.com Azepane is a commercially available starting material. molport.commolbase.comcymitquimica.com
Coupling Reactions Involving Halopyridines and Azepane Intermediates
A primary strategy for forging the crucial C-C bond between the pyridine and azepane rings involves the coupling of a suitable halopyridine with an azepane-based intermediate. This approach typically utilizes organometallic cross-coupling reactions or direct nucleophilic substitution.
One common method involves the reaction of a metalated azepane derivative with an electrophilic halopyridine. For instance, 2-bromo or 2-chloro-4-methylpyridine (B103993) serves as a key electrophilic partner. The azepane component can be activated through lithiation of N-Boc-protected azepane, creating a nucleophilic organolithium species that can then attack the halopyridine. whiterose.ac.uk
Alternatively, the roles can be reversed, where a nucleophilic azepane directly displaces a halogen from a pyridyl-methyl halide. A common precursor, 2-(chloromethyl)-4-methylpyridine, can be coupled with azepane under basic conditions to yield the target compound. This nucleophilic substitution is a straightforward and widely used method for creating such linkages.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, represent another powerful tool. researchgate.net In this scenario, an azepane derivative bearing a boronic acid or organozinc group could be coupled with 2-bromo-4-methylpyridine (B133514). Conversely, a pyridylboronic acid could be coupled with a halogenated azepane. These catalytic methods often offer high yields and excellent functional group tolerance. researchgate.netmdpi.com A specific example of a palladium-catalyzed amination (a C-N coupling, but illustrative of the catalyst systems) involved reacting 2-bromo-4-methylpyridine with an amine in the presence of a palladium catalyst like Pd2(dba)3 and a suitable ligand. researchgate.net
Table 1: Examples of Coupling Strategies for Pyridine-Azepane Linkages
| Pyridine Precursor | Azepane Precursor | Coupling Type | Key Reagents/Catalysts |
|---|---|---|---|
| 2-Chloro-4-methylpyridine | Azepane | Nucleophilic Substitution | Base (e.g., K2CO3, Et3N) |
| 2-Bromo-4-methylpyridine | N-Boc-2-lithioazepane | Organometallic Coupling | n-BuLi |
| 2-Bromo-4-methylpyridine | Azepan-2-ylboronic acid | Suzuki Coupling | Pd(PPh3)4, Base |
One-Pot Synthetic Approaches for Hybrid Structures
One-pot syntheses, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.net For hybrid structures like this compound, such strategies can streamline the synthetic sequence.
A potential one-pot approach could involve a modified Bohlmann-Rahtz pyridine synthesis. core.ac.uk This method typically combines a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) to form a polysubstituted pyridine. core.ac.uk By using a precursor that already contains the azepane moiety, it might be possible to construct the pyridine ring in the final step.
Another conceptual one-pot strategy involves a cascade reaction. For example, the reaction of an aldehyde, a 1,3-dicarbonyl compound, and ammonia or an ammonia source can yield symmetrically substituted pyridines. baranlab.org A more advanced, modular method employs a cascade comprising a copper-catalyzed cross-coupling, an electrocyclization of the resulting 3-azatriene, and subsequent air oxidation to furnish highly substituted pyridines. nih.gov Adapting these methods by incorporating an azepane-containing building block could lead to an efficient one-pot synthesis of the target structure. Furthermore, some one-pot procedures for pyridine synthesis have been developed using environmentally benign reagents like ammonium (B1175870) carbonate recovered from wastewater as the nitrogen source, often catalyzed by metals on a support. researchgate.net
Stereoselective and Regioselective Synthesis of this compound
The target compound possesses a chiral center at the C2 position of the azepane ring. Therefore, controlling the stereochemistry is crucial for accessing specific enantiomers, which often exhibit different biological activities.
Stereoselective synthesis can be achieved through several routes. One approach is the use of chiral catalysts or auxiliaries. For instance, an asymmetric alkylation of a protected azepane precursor could be employed. The lithiation of N-Boc-azepane in the presence of a chiral ligand like (-)-sparteine, followed by reaction with 2-(chloromethyl)-4-methylpyridine, can induce enantioselectivity. whiterose.ac.uk
Another powerful method is biocatalysis. Imine reductases (IREDs) can perform asymmetric reductive amination of cyclic imines, such as the 7-membered imine precursor to 2-substituted azepanes, to produce chiral amines with high enantiomeric excess. acs.org This biocatalytic step establishes the stereocenter, which can then be carried through to the final product.
Ring-expansion strategies from smaller, readily available chiral precursors like piperidines can also provide stereocontrolled access to azepanes. rsc.org A diastereomerically pure piperidine can undergo a ring expansion with high stereoselectivity and regioselectivity, yielding an enantiomerically pure azepane derivative. rsc.org
Regioselectivity is also a key consideration, particularly when modifying the pyridine ring. Directed ortho-metalation (DoM) is a powerful technique where a substituent on the pyridine ring directs deprotonation to an adjacent position, allowing for regioselective functionalization. However, for C3-alkylation, a borane-catalyzed tandem reaction involving hydroboration and nucleophilic addition has been shown to be highly selective. acs.org
Synthesis of Structurally Related Azepane and Pyridine Derivatives for Comparative Studies
To investigate structure-activity relationships, medicinal chemists frequently synthesize analogues with systematic modifications to the core scaffold.
Modifications on the Azepane Ring
The azepane ring can be modified by introducing substituents at various positions or by altering the ring size. Polysubstituted azepanes can be prepared via photochemical dearomative ring expansion of simple nitroarenes, which converts a six-membered benzene (B151609) ring into a seven-membered system, followed by hydrogenolysis. nih.gov This allows for the synthesis of complex azepanes from readily available starting materials. nih.gov Additionally, the functionalization of N-Boc-protected azepanes via lithiation and reaction with various electrophiles allows for the introduction of diverse substituents at the C2 position. whiterose.ac.uk
Variations on the Pyridine Ring Substitution Pattern
The substitution pattern on the pyridine ring can be altered to probe its influence on biological activity. Instead of the 4-methyl group, other alkyl, aryl, or functional groups can be present. The synthesis of these analogues often relies on choosing the appropriately substituted halopyridine precursor (e.g., 2-bromo-4-ethylpyridine (B14437) or 2-bromo-4-methoxypyridine) for the coupling step. researchgate.net Modern synthetic methods, such as skeletal editing, allow for the direct transformation of a pyridine core into other aromatic systems like benzenes or naphthalenes through a sequence of dearomatization, cycloaddition, and retro-cycloaddition, enabling drastic core structure changes late in the synthesis. nih.gov
Linker Modifications between Azepane and Pyridine
The methylene (-CH2-) linker connecting the two rings can be modified in length or composition. For example, a two-carbon linker (-CH2CH2-) could be installed by using a 2-(2-chloroethyl)-4-methylpyridine (B13124801) precursor in the coupling step. Alternatively, the linker could be replaced by other functional groups, such as a carbonyl group, by coupling an azepane with a pyridine carboxylic acid derivative to form an amide bond. These modifications alter the distance and geometric relationship between the two heterocyclic moieties.
Table 2: Examples of Synthetic Modifications for Analogue Generation
| Modification Type | Synthetic Strategy | Example Precursors |
|---|---|---|
| Azepane Ring Substitution | Lithiation and trapping with electrophile | N-Boc-azepane + Alkyl halide |
| Pyridine Ring Variation | Coupling with varied halopyridines | 2-Bromo-4-(trifluoromethyl)pyridine + Azepane |
| Linker Elongation | Coupling with longer-chain electrophile | 2-(2-Bromoethyl)-4-methylpyridine + Azepane |
| Linker Functionalization | Amide bond formation | 4-Methylpicolinic acid + Azepane |
Theoretical and Computational Investigations of 2 4 Methylpyridin 2 Yl Methyl Azepane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a basis for understanding its structure, stability, and reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In molecules containing both aromatic and aliphatic components, the HOMO is often associated with the more electron-rich region, while the LUMO is typically located on the electron-accepting part of the molecule. For 2-[(4-Methylpyridin-2-yl)methyl]azepane, the HOMO is expected to have significant contributions from the azepane ring's nitrogen lone pair and the π-system of the methylpyridine ring. Conversely, the LUMO is anticipated to be predominantly localized on the π* orbitals of the pyridine (B92270) ring.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.5 to -5.5 | Azepane N, Methylpyridine π-system |
| LUMO | -1.0 to 0.0 | Methylpyridine π*-system |
| HOMO-LUMO Gap | 4.5 to 6.5 | - |
Note: These values are estimations based on typical DFT calculations for similar organic molecules.
The flexibility of the azepane ring and the rotational freedom around the single bond connecting the two ring systems give rise to multiple conformational isomers for this compound. The seven-membered azepane ring can adopt several low-energy conformations, most commonly chair, boat, and twist-chair forms. nih.gov Computational studies on similar cycloheptane derivatives have shown that the twist-chair conformation is often the most stable. nih.gov The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions.
The orientation of the 4-methylpyridin-2-ylmethyl substituent on the azepane ring (axial vs. equatorial) further increases the number of possible conformers. The equatorial position is generally favored to minimize steric clashes.
Table 2: Predicted Relative Energies of Azepane Ring Conformations
| Conformation | Predicted Relative Energy (kcal/mol) |
| Twist-Chair | 0.0 (most stable) |
| Chair | 0.5 - 1.5 |
| Boat | 2.0 - 4.0 |
Note: The relative energies are illustrative and based on computational studies of substituted azepane derivatives.
The energies and distributions of the HOMO and LUMO can be used to predict the reactivity of this compound. A relatively large HOMO-LUMO gap, as predicted in Table 1, suggests good kinetic stability.
Nucleophilic character: The HOMO's localization on the azepane nitrogen and the methylpyridine ring indicates that these are the likely sites for electrophilic attack. The nitrogen atom of the azepane ring, with its lone pair of electrons, is expected to be a primary center of basicity and nucleophilicity.
Electrophilic character: The LUMO's localization on the pyridine ring suggests that this part of the molecule is susceptible to nucleophilic attack, a common reactivity pattern for electron-deficient aromatic rings.
The concept of chemical hardness and softness, derived from the HOMO-LUMO gap, further characterizes the molecule's reactivity. A larger gap corresponds to a "harder" molecule, which is less polarizable and less reactive.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and the influence of the environment. chemrevlett.com
MD simulations can explore the potential energy surface of this compound, revealing the accessible conformations and the transitions between them. Simulations would likely show that at room temperature, the molecule is not static but rather a dynamic ensemble of interconverting conformers. The azepane ring would be observed to fluctuate between its various low-energy forms, with the twist-chair conformation being the most populated state. nih.gov
The linkage between the two rings also exhibits rotational flexibility. MD simulations can quantify the rotational barriers and the preferred dihedral angles, which are governed by steric interactions between the hydrogen atoms on the methylene (B1212753) bridge and the adjacent atoms on both rings.
The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. nih.gov MD simulations in different solvent environments (e.g., water, methanol, chloroform) can elucidate these effects.
In polar solvents, conformations that expose the polar pyridine nitrogen and the azepane nitrogen to the solvent for favorable solvation would be stabilized. nih.gov The formation of hydrogen bonds between the solvent and the nitrogen atoms can influence the conformational equilibrium. In nonpolar solvents, intramolecular interactions might become more dominant, potentially favoring more compact conformations. The balance between intramolecular forces and solvent-solute interactions will ultimately determine the predominant conformation in a given solvent. mendeley.com
Table 3: Predicted Solvent Effects on the Conformational Equilibrium
| Solvent | Dielectric Constant | Predicted Effect on Conformation |
| Water | 80.1 | Stabilization of extended conformers with exposed nitrogen atoms. |
| Methanol | 32.7 | Intermediate effects, with a mix of conformers. |
| Chloroform | 4.8 | Favoring of more compact conformers due to weaker solvent interactions. |
Note: The predicted effects are qualitative and based on general principles of solute-solvent interactions observed in MD simulations of similar molecules.
Ligand-Based Computational Approaches
Ligand-based computational methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. frontiersin.org These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to develop models that can predict the activity of new, untested compounds.
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular response. dovepress.comijrpr.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.comijnrd.org
For this compound, a pharmacophore model could be developed by identifying its key chemical features. This would involve a conformational analysis to determine the spatial arrangement of these features. The resulting pharmacophore model could then be used to screen large virtual libraries of compounds to identify other molecules that share the same essential features and are therefore likely to have similar biological activity. tandfonline.com
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Description |
| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine ring and the nitrogen atom in the azepane ring. |
| Aromatic Ring | The 4-methylpyridine (B42270) ring. |
| Hydrophobic Group | The azepane ring and the methyl group on the pyridine ring. |
This table represents a hypothetical analysis of the potential pharmacophoric features of the compound.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgresearchgate.net QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. mdpi.comnih.gov
In a hypothetical QSAR study of this compound and its analogs, various descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume) descriptors. A statistically significant QSAR model could then be used to predict the activity of novel derivatives of this compound, aiding in the prioritization of synthetic efforts. mdpi.com
Structure-Based Computational Approaches
Structure-based computational approaches are employed when the three-dimensional structure of the biological target is known. These methods utilize the atomic coordinates of the target to predict how a ligand will bind and to estimate the strength of the interaction.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound would bind to the active site of a target protein. mdpi.com
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms and assigning partial charges.
Preparation of the Ligand: Generating a 3D conformation of this compound.
Docking Simulation: Using a docking algorithm to explore the possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Protein-ligand interaction fingerprinting is a method used to characterize and compare the binding modes of different ligands to a protein target. nih.govnih.gov An interaction fingerprint is a bit string that encodes the presence or absence of specific interactions between the ligand and the amino acid residues in the binding site. nih.govresearchgate.net
For a docked pose of this compound, an interaction fingerprint would be generated by identifying all the residues it interacts with and the types of interactions formed (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking). researchgate.net By comparing the interaction fingerprint of this compound with those of known active ligands, it is possible to assess whether it is likely to bind in a similar and productive manner. nih.gov
Table 2: Hypothetical Protein-Ligand Interactions for this compound
| Interacting Residue (Example) | Interaction Type |
| Aspartic Acid (ASP) 189 | Salt Bridge with protonated azepane nitrogen |
| Glycine (GLY) 216 | Hydrogen Bond with pyridine nitrogen |
| Tyrosine (TYR) 99 | π-π Stacking with pyridine ring |
| Tryptophan (TRP) 215 | Hydrophobic interaction with azepane ring |
This table represents a hypothetical set of interactions that could be identified through molecular docking and represented in a protein-ligand interaction fingerprint.
Structure Activity Relationship Sar Studies of 2 4 Methylpyridin 2 Yl Methyl Azepane Analogues
Impact of Azepane Ring Substitutions on Biological Activity
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a crucial component of the 2-[(4-Methylpyridin-2-yl)methyl]azepane scaffold. researchgate.net Modifications to this ring system, including the introduction of substituents and alterations in stereochemistry, have been shown to significantly impact the biological activity of these compounds. researchgate.net
The stereochemistry of the azepane ring plays a pivotal role in determining the binding affinity and efficacy of these analogues at their biological targets. The presence of a chiral center at the point of attachment of the methylpyridine group means that the compound can exist as different stereoisomers, which may exhibit distinct pharmacological profiles.
Research on related azepane-containing compounds has demonstrated that specific stereoisomers can have significantly higher affinity for their target receptors. For instance, in studies of quinuclidine-triazole derivatives targeting the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), the (S)-enantiomer showed markedly higher binding affinity and selectivity compared to the (R)-enantiomer. mdpi.com This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the binding site.
The orientation of substituents on the azepane ring is also critical. The specific spatial arrangement of functional groups can either facilitate or hinder interactions with amino acid residues within the receptor's binding pocket. This underscores the necessity of synthesizing and evaluating individual stereoisomers to fully elucidate the SAR and identify the most active configuration.
The seven-membered azepane ring is a distinguishing feature of this class of compounds. researchgate.net The size of the heterocyclic ring can influence the conformational flexibility of the molecule, which in turn affects its ability to adopt the optimal conformation for binding to its biological target. While direct SAR studies on ring size variations of this compound are limited in the public domain, broader research on N-heterocycles in medicinal chemistry suggests that ring size is a critical determinant of biological activity. researchgate.net
The placement of the nitrogen heteroatom within the ring is also a key factor. The basicity of the nitrogen atom, influenced by its chemical environment, can affect the compound's pharmacokinetic properties, such as solubility and membrane permeability. researchgate.net Furthermore, the nitrogen atom can participate in crucial hydrogen bonding interactions with the target protein. researchgate.net
The synthesis of azepane derivatives often involves ring-expansion reactions from smaller cyclic precursors, allowing for the systematic exploration of the impact of ring size on activity. researchgate.net The underrepresentation of the azepane motif in medicinal chemistry libraries, compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), suggests that this area of chemical space remains ripe for exploration. researchgate.net
Role of Pyridine (B92270) Ring Modifications on Biological Activity
The pyridine ring is another key pharmacophoric element in the this compound structure. Modifications to this aromatic heterocycle, including the position of the methyl group and the introduction of other substituents, have profound effects on the compound's biological activity. nih.gov
The position of the methyl group on the pyridine ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target receptor. While specific data for the this compound series is not extensively detailed in the provided context, studies on other pyridine derivatives offer valuable insights. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of the methyl group on the pyridine ring was found to influence the analgesic and anti-inflammatory activity. mdpi.com
The electronic effect of the methyl group, an electron-donating group, can modulate the basicity of the pyridine nitrogen. copbela.org This, in turn, can affect the strength of potential ionic interactions or hydrogen bonds with the receptor. The steric bulk of the methyl group also plays a role in how the ligand fits into the binding pocket. The optimal position for the methyl group is highly dependent on the specific topology of the receptor binding site.
| Compound | Methyl Position | Observed Effect | Reference |
| N-(5-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | 5-position | High analgesic and anti-inflammatory activity | mdpi.com |
| N-(4-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | 4-position | Moderate activity | mdpi.com |
| N-(6-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | 6-position | Steric hindrance preventing acylation | mdpi.com |
The introduction of various substituents onto the pyridine ring can dramatically alter the biological activity of the parent compound. The nature, size, and electronic properties of these substituents are all critical factors.
Studies on a wide range of pyridine derivatives have shown that:
Electron-donating groups like methoxy (B1213986) (-OCH3) and amino (-NH2) can enhance antiproliferative activity in certain cell lines. nih.gov The position of these groups is also crucial.
Electron-withdrawing groups such as halogens (e.g., fluorine, chlorine) can also have a significant impact. For instance, in the case of epibatidine (B1211577) analogues, a potent nicotinic acetylcholine receptor (nAChR) agonist, the presence of a chlorine or fluorine atom on the pyridine ring is a key feature for high affinity. rti.org
Bulky groups can sometimes lead to a decrease in activity, likely due to steric hindrance that prevents the molecule from properly fitting into the receptor's binding site. nih.gov However, in other cases, larger hydrophobic groups can enhance binding affinity. mdpi.com
The following table summarizes the effects of different substituents on the pyridine ring from various studies:
| Substituent | Effect on Activity | Compound Series | Reference |
| Methoxy (-OCH3) | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |
| Hydroxyl (-OH) | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |
| Halogens (F, Cl) | High affinity for nAChRs | Epibatidine analogues | rti.org |
| Bulky groups | Decreased antiproliferative activity | Pyridine derivatives | nih.gov |
| Large hydrophobic groups | Increased binding affinity | Quinuclidine-triazole derivatives | mdpi.com |
Replacing the pyridine ring with other heteroaromatic systems is a common strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. researchgate.net The choice of the replacement ring can affect factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability. researchgate.net
In the context of nicotinic acetylcholine receptor ligands, for example, various heterocyclic cores are tolerated, but the specific nature of the heterocycle is critical for maintaining high affinity. The nitrogen atom in the pyridine ring is often a key interaction point, and any replacement must be able to replicate this interaction or establish new, favorable ones.
Physicochemical Property Modulation and its Correlation with Biological Activity
The biological activity of a compound is not solely dependent on its structure but is also heavily influenced by its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, as well as its ability to reach and interact with its target.
Lipophilicity (logP) and Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a compound's ability to cross biological membranes. A moderate degree of lipophilicity is generally required for good oral absorption and cell permeability. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.
In the development of neurokinin-2 (NK2) receptor antagonists, a clear correlation between lipophilicity (expressed as log D) and metabolic stability was observed. More lipophilic analogues were found to be more susceptible to metabolism. By systematically modifying the structure to reduce lipophilicity, researchers were able to identify compounds with an optimal balance of potency and metabolic stability. nih.gov
Table 1: Illustrative Data on Lipophilicity and Biological Activity of NK2 Receptor Antagonists This table is a representative example based on findings in related fields and does not represent actual data for this compound analogues due to the lack of publicly available specific studies.
| Compound | N-substituent | log D | Metabolic Stability (T1/2 HLM, min) | Potency (pA2) |
|---|---|---|---|---|
| Analogue A | Benzyl | 3.2 | 70 | 9.3 |
| Analogue B | Cyclopropylmethyl | 2.3 | 120 | 8.1 |
| Analogue C | Sulfamide-containing | - | >120 | 8.9 |
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is closely related to its ability to permeate biological membranes and interact with polar residues in a binding site. Generally, lower TPSA values are associated with better cell permeability and blood-brain barrier penetration.
The utility of TPSA as a predictor of biological activity has been demonstrated in various studies. For instance, in a series of pyridine derivatives with antiproliferative activity, the presence of polar groups like -OH and -NH2, which contribute to the TPSA, was found to enhance activity. cresset-group.com This suggests that while lower TPSA is generally favored for membrane permeability, specific polar interactions at the target site can be crucial for potency.
Table 2: Representative TPSA Values and Their Correlation with Permeability This table is a representative example based on general principles of medicinal chemistry and does not represent actual data for this compound analogues.
| TPSA (Ų) | Predicted Permeability |
|---|---|
| < 60 | High |
| 60 - 90 | Good |
| 90 - 140 | Moderate to Low |
Hydrogen Bonding Capabilities
Hydrogen bonds are fundamental to molecular recognition in biological systems. The ability of a molecule to act as a hydrogen bond donor or acceptor is critical for its interaction with a biological target. The nitrogen atoms in the pyridine and azepane rings of this compound, as well as the secondary amine in the azepane ring, can all participate in hydrogen bonding.
Studies on pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonds can significantly influence the conformation of the molecule, which in turn affects its interaction with the target. nih.gov The formation of hydrogen bonds between a ligand and a receptor, such as a G-protein coupled receptor, is a key determinant of binding affinity and specificity. The strength and geometry of these hydrogen bonds can be modulated by structural modifications to the ligand, providing a powerful tool for optimizing potency. frontiersin.orgresearchgate.net
Mechanistic Biological Investigations of 2 4 Methylpyridin 2 Yl Methyl Azepane and Derivatives Pre Clinical Focus
Target Identification and Validation through Biochemical Assays
Receptor Binding Studies and Ligand Affinity
No receptor binding affinity data for 2-[(4-Methylpyridin-2-yl)methyl]azepane has been reported in the reviewed literature. Information regarding its binding profile at various receptors, including muscarinic subtypes, is not available.
Enzyme Inhibition or Activation Assays
There is no available information on the effects of this compound on the activity of any enzymes. Studies detailing its potential inhibitory or activatory properties against relevant biological targets have not been identified.
Protein-Protein Interaction Modulation
Research on the ability of this compound to modulate protein-protein interactions is not present in the current body of scientific literature.
Pharmacological Profiling in In Vitro Systems
Functional Assays for Receptor Agonism/Antagonism (e.g., Muscarinic M1 Receptor)
No functional assay data has been published for this compound. Consequently, its functional activity as a potential agonist or antagonist at the muscarinic M1 receptor or any other receptor remains uncharacterized.
Cellular Pathway Analysis (e.g., Signaling Cascades, Gene Expression)
There are no studies available that have investigated the impact of this compound on intracellular signaling cascades or gene expression patterns.
Antimicrobial Activity against Pathogens (e.g., Bacterial and Fungal Strains)
The antimicrobial potential of heterocyclic compounds, particularly those containing pyridine (B92270) and azepane rings, is a significant area of pre-clinical research. While specific studies on the antimicrobial activity of this compound are not extensively available in the reviewed literature, the analysis of related derivatives provides valuable insights into the potential efficacy of this chemical scaffold against various bacterial and fungal pathogens.
Research into a series of pyridobenzazepine and dipyridoazepine derivatives has demonstrated notable antimicrobial action. shd.org.rs Generally, pyridobenzazepine derivatives have been observed to exhibit superior antibacterial and antifungal properties compared to their dipyridoazepine counterparts. shd.org.rs For instance, one pyridobenzazepine derivative, compound 8 , showed a broad spectrum of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 39 to 78 µg/mL against tested bacteria. shd.org.rs
In the context of antifungal activity, certain azepine derivatives have shown promising results. For example, azepine derivative 12 displayed significant antifungal activity with MIC values ranging from 156 to 313 µg/mL. shd.org.rs Notably, compounds 12 and 27 were found to be more potent than the standard antifungal agents nystatin (B1677061) and fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae. researchgate.net Specifically, they were 16 times more active against C. albicans and 8 times more potent against S. cerevisiae than nystatin. researchgate.net
The antimicrobial efficacy of compounds containing a pyridine moiety is well-documented. mdpi.comnih.govnih.gov For instance, certain pyridinium (B92312) salts have demonstrated high activity against Staphylococcus aureus but lower activity against Pseudomonas aeruginosa. mdpi.com The introduction of different substituents on the pyridine or other parts of the molecule can significantly influence the antimicrobial spectrum and potency. mdpi.com
The following table summarizes the antimicrobial activity of selected azepine and pyridine derivatives, providing a comparative view of their potential.
| Compound/Derivative | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) | Reference |
| Pyridobenzazepine 8 | Various | - | 39-78 | shd.org.rs |
| Azepine 12 | - | C. albicans, S. cerevisiae, A. brasiliensis | 156-313 | shd.org.rsresearchgate.net |
| Azepine 27 | - | C. albicans, S. cerevisiae | 156 | researchgate.net |
| 5H-Imidazo[1,2-a]azepine quaternary salt 6c | S. aureus, E. coli, K. pneumoniae, A. baumannii | C. neoformans | 8-32 | nih.gov |
| 3-(pyridin-3-yl)-2-oxazolidinone 21d | Gram-positive bacteria | - | Similar to Linezolid | nih.gov |
Antiviral Activity in Cell Cultures
The investigation of pyridine-containing heterocyclic compounds for antiviral activity is a dynamic field of research, driven by the urgent need for new therapeutic agents against various viral infections. nih.govnih.govresearchgate.net While direct experimental data on the antiviral properties of this compound in cell cultures is not prominently featured in the available scientific literature, the broader class of pyridine derivatives has been extensively studied, revealing significant potential. nih.govresearchgate.netbenthamscience.com
Pyridine and its fused heterocyclic systems have been identified as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules, including those with antiviral effects. mdpi.comnih.gov Reviews of pyridine-containing compounds have highlighted their activity against a wide range of viruses, such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and various respiratory viruses. nih.govresearchgate.net The mechanism of action for these compounds can be diverse, including the inhibition of viral enzymes like reverse transcriptase and polymerase, or interference with viral entry and replication processes. nih.gov
The structural features of pyridine derivatives, such as the nature and position of substituents, play a crucial role in determining their antiviral potency and selectivity. nih.gov For instance, the incorporation of specific functional groups can enhance the binding affinity of the molecule to viral protein targets. nih.gov While awaiting specific studies on this compound, the existing body of research on related pyridine compounds provides a strong rationale for its evaluation as a potential antiviral agent in cell-based assays.
In Vivo Efficacy Studies in Non-Human Models
Proof-of-Concept Studies in Animal Models (e.g., Disease Models for Cognitive Function, Infection)
Currently, there is a lack of specific publicly available data from in vivo proof-of-concept studies in animal models for the compound this compound. However, the structural components of this molecule, namely the pyridine and azepane moieties, are found in compounds that have been investigated for a variety of in vivo effects, including those related to cognitive function and infectious diseases.
Azepane-based compounds are recognized for their diverse pharmacological properties and are integral to a number of therapeutic agents. researchgate.netnih.gov The azepane scaffold is considered a key pharmacophore in the development of drugs targeting the central nervous system. researchgate.net While direct evidence for this compound is absent, other complex molecules containing a pyridine ring have been assessed in animal models of cognitive impairment, such as those for Alzheimer's disease, showing potential for cognitive enhancement. nih.gov
In the realm of infectious diseases, in vivo studies of related heterocyclic compounds have been conducted. For example, a low in vivo toxicity (LD50 > 2000 mg/kg) was reported in mice for an imidazo[1,2-a]azepine derivative, which also exhibited broad-spectrum antimicrobial activity in vitro. nih.gov Such studies are crucial for establishing the preliminary safety and efficacy profile of a new chemical entity before it can be considered for further development. The investigation of this compound in relevant animal models would be a critical next step to ascertain its potential therapeutic utility.
Pharmacokinetic Analysis in Pre-clinical Species (Absorption, Distribution, Metabolism, Excretion)
A comprehensive pharmacokinetic (PK) analysis, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental in pre-clinical drug development to predict the behavior of a compound in a biological system. nih.gov At present, specific pre-clinical pharmacokinetic data for this compound in any species is not available in the reviewed scientific literature.
The general pharmacokinetic properties of a molecule are influenced by its physicochemical characteristics, such as solubility, lipophilicity, and ionization state, which in turn are dictated by its chemical structure. The presence of the basic pyridine and azepane nitrogen atoms in this compound suggests that the compound will have a certain degree of aqueous solubility and may be subject to pH-dependent absorption.
Metabolism is a key aspect of pharmacokinetics. The 4-methylpyridine (B42270) and azepane rings are potential sites for metabolic transformations, such as oxidation, N-dealkylation, or conjugation, which would be mediated by various enzyme systems, most notably the cytochrome P450 (CYP) family. nih.gov Understanding the metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions. nih.gov
To move forward with the pre-clinical development of this compound, in vitro ADME assays followed by in vivo pharmacokinetic studies in relevant animal models such as mice, rats, or dogs would be necessary. nih.gov These studies would provide essential data on its bioavailability, plasma concentration-time profile, tissue distribution, and routes of elimination, which are critical for designing further efficacy and safety studies.
Potential Research Applications of 2 4 Methylpyridin 2 Yl Methyl Azepane Beyond Therapeutics
Development as Chemical Probes for Biological Systems
While direct studies on 2-[(4-Methylpyridin-2-yl)methyl]azepane as a chemical probe are not extensively documented, its structural components suggest a potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The pyridine (B92270) ring in the compound can be functionalized, for instance, by introducing fluorescent tags or reactive groups. Such modifications would allow the molecule to be used for imaging, identifying, and isolating specific biological targets.
The azepane ring's conformational flexibility can be a crucial factor in the design of selective probes. lifechemicals.com This flexibility allows the molecule to adapt to the binding sites of target proteins, potentially leading to high-affinity interactions. lifechemicals.com Furthermore, the synthesis of a series of derivatives with varied substituents on the pyridine or azepane ring could generate a library of probes for screening against different biological targets.
Applications in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)
The unique architecture of this compound makes it a candidate for investigation in materials science. A structurally related compound, 2-[(3-Methylpyridin-4-yl)methyl]azepane, has been explored for its potential in non-linear optical materials due to its ability to form a dense network of hydrogen bonds. This suggests that the 4-methylpyridin-2-yl isomer could exhibit similar properties, which are valuable for applications like optical triggering and frequency transduction.
In the realm of polymer chemistry, pyridine-containing monomers can be polymerized to create materials with interesting properties, such as metal-coordinating or pH-responsive polymers. The azepane moiety could impart flexibility and basicity to the polymer chain. For example, coordination polymers can be formed where the pyridine nitrogen atom coordinates to a metal center, creating a repeating structural unit. rsc.org
Furthermore, the principles of supramolecular chemistry could be applied to this compound. wikipedia.orgnih.gov The pyridine ring can participate in π-π stacking interactions, while the azepane nitrogen can act as a hydrogen bond acceptor. wikipedia.orgnih.gov These non-covalent interactions can drive the self-assembly of the molecules into well-ordered, higher-level structures like gels, liquid crystals, or other functional soft materials. nih.gov
Table 1: Potential Applications in Materials Science
| Application Area | Relevant Structural Feature | Potential Functionality |
| Non-Linear Optics | Pyridine Ring, Hydrogen Bonding Capability | Second-Harmonic Generation, Optical Switching |
| Polymer Chemistry | Pyridine and Azepane Rings | Metal-Coordinating Polymers, pH-Responsive Materials |
| Supramolecular Assemblies | Pyridine Ring (π-stacking), Azepane N (H-bonding) | Gels, Liquid Crystals, Self-Assembled Monolayers |
Use as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
The presence of a stereogenic center at the 2-position of the azepane ring makes this compound an interesting candidate for applications in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The synthesis of highly substituted and diastereomerically enriched azepanes has been demonstrated, highlighting the potential to develop chiral azepane-based auxiliaries. researchgate.net
More promising is its potential use as a chiral ligand in transition metal-catalyzed asymmetric reactions. The molecule contains a picolylamine-type structure (a pyridine ring with an adjacent amino group-containing substituent), which is a well-known bidentate ligand motif for various transition metals. The coordination of the pyridine nitrogen and the azepane nitrogen to a metal center would form a chiral complex that could catalyze a wide range of enantioselective transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions would be influenced by the chirality of the ligand. The synthesis of chiral-bridged azepanes has been reported, further supporting the feasibility of using such scaffolds as chiral ligands. rsc.org
Table 2: Potential Asymmetric Catalytic Applications
| Reaction Type | Metal Catalyst | Role of this compound |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral Ligand |
| Asymmetric Hydrosilylation | Rhodium, Palladium | Chiral Ligand |
| Asymmetric C-C Coupling | Palladium, Nickel, Copper | Chiral Ligand |
Exploration in Catalysis
Beyond its use as a chiral ligand, this compound could be explored in other areas of catalysis. The basic nitrogen atoms in the pyridine and azepane rings can function as organocatalysts for various organic transformations. For instance, they could catalyze reactions that proceed through a general base or nucleophilic catalysis mechanism.
Furthermore, the picolylamine scaffold can be used to create more complex catalytic systems. For example, a picolylamine–Ni(II) complex immobilized on magnetic nanoparticles has been successfully employed as a recyclable catalyst for the synthesis of substituted pyridine derivatives. nih.govsemanticscholar.org This demonstrates that the core structure of this compound is suitable for supporting catalytically active metal centers. Such heterogenized catalysts are highly desirable from a green chemistry perspective as they can be easily separated from the reaction mixture and reused. semanticscholar.org
Table 3: Comparison of Related Picolylamine Catalyst Systems
| Catalyst System | Support | Metal | Application | Reusability |
| Picolylamine/TCT/APTES@SiO2@Fe3O4 | Silica-coated magnetic nanoparticles | Ni(II) | One-pot synthesis of pyridine derivatives | Recyclable for at least eight cycles semanticscholar.org |
| Hypothetical System | Polymer or Mesoporous Silica | Various (e.g., Cu, Pd, Rh) | Various asymmetric transformations | Potentially high |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights
A review of the scientific literature did not identify any specific academic contributions or published insights for the compound 2-[(4-Methylpyridin-2-yl)methyl]azepane. Research has been conducted on related structures, such as other azepane derivatives and substituted pyridines, which are recognized for their roles in medicinal chemistry and materials science. smolecule.comnih.gov For example, various azepane-containing compounds have been investigated for their potential as antiviral, antifungal, and anticancer agents. nih.govnih.gov However, these findings are not directly applicable to the subject compound.
Unanswered Questions and Research Gaps
The primary research gap is the absence of any published data on this compound. Fundamental questions regarding its synthesis, physical and chemical properties, spectroscopic data, and biological activity remain unanswered. The scientific community has yet to report on the potential therapeutic applications or material science relevance of this specific molecule.
Future Avenues for Synthetic Innovation and Derivatization
Given the lack of a reported synthesis for this compound, a foundational avenue for future research would be the development of a novel and efficient synthetic route. Future synthetic innovation could draw inspiration from general methods for the synthesis of other functionalized azepines and azepanes, which include copper-catalyzed tandem amination/cyclization reactions and intramolecular C-N bond coupling. mdpi.commdpi.com Once a reliable synthesis is established, further derivatization could involve modifications to both the azepane and the 4-methylpyridine (B42270) rings to explore structure-activity relationships.
Prospects for Mechanistic Elucidation and Novel Biological Target Identification
Without any biological data, the prospects for mechanistic elucidation are entirely speculative. Future research would first need to involve broad biological screening to determine if the compound exhibits any activity. If any significant biological effect is observed, subsequent studies could focus on identifying its molecular target or targets. nih.govmdpi.com Methodologies such as chemical proteomics could be employed to unravel the mechanism of action. mdpi.com The presence of the pyridine (B92270) and azepane moieties suggests that it could potentially interact with a range of biological targets, a hypothesis that awaits experimental validation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Methylpyridin-2-yl)methyl]azepane, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves cyclization of precursors such as 4-methylpyridine derivatives and azepane intermediates. A common method includes reacting 4-methyl-2-bromopyridine with hexamethyleneimine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., Pd for cross-coupling). Purity is assessed via HPLC (>98% purity as per industrial standards) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Answer :
- NMR : ¹H and ¹³C NMR confirm the azepane ring (δ 2.5–3.5 ppm for N-CH₂ groups) and pyridyl substituents (δ 7.0–8.5 ppm for aromatic protons) .
- MS : High-resolution ESI-MS validates the molecular ion peak at m/z 204.31 (C₁₃H₂₀N₂) .
- IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) bonds .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Answer : Initial screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements .
- Antimicrobial testing via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and torsion angles. For example, a related Cu(II) complex () showed distorted tetrahedral geometry with N–H⋯Cl hydrogen bonding. Data collection at 100 K and refinement to R₁ < 0.05 ensure accuracy .
Q. What strategies address contradictions in biological activity data across studies?
- Answer :
- Dose-response curves : Confirm activity thresholds (e.g., IC₅₀) across multiple assays.
- SAR analysis : Compare derivatives (e.g., halogenated or fluorinated analogs) to identify critical substituents .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259365) and resolve batch variability via LC-MS purity checks .
Q. How does the methylpyridyl substituent influence binding affinity in receptor-ligand interactions?
- Answer : The 4-methyl group enhances lipophilicity (logP ~2.1) and π-π stacking with aromatic residues (e.g., in kinase active sites). Docking studies (AutoDock Vina) show ΔG values ≤ −7.5 kcal/mol for targets like 5-HT₃ receptors .
Methodological Guidance
Q. Designing a SAR study for azepane derivatives: Which structural modifications yield optimal pharmacokinetic profiles?
- Answer :
| Modification | Impact | Example |
|---|---|---|
| Fluorination (C-4) | ↑ Metabolic stability | 2-(3,4-Difluorophenyl)azepane |
| Azepane ring expansion | Alters binding kinetics | 1-Methylazepane analogs |
| Pyridyl substitution | Tunes selectivity | 2-(Furan-2-yl)azepane |
Q. Which computational tools predict the compound’s ADMET properties?
- Answer : Use SwissADME for bioavailability radar (TPSA ~45 Ų, GI absorption >80%) and ProTox-II for toxicity profiling (LD₅₀ ~300 mg/kg, hepatotoxicity risk <15%) .
Data Contradiction Analysis
Q. Discrepancies in reported enzyme inhibition IC₅₀ values: How to validate experimental outcomes?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
